molecular formula C19H31N3O B7920847 (S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide

(S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide

Cat. No.: B7920847
M. Wt: 317.5 g/mol
InChI Key: TYJQFPFOIKILQL-ROUUACIJSA-N
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Description

(S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide (CAS: 1401666-52-1) is a chiral amide derivative featuring a branched aliphatic chain and a benzyl-substituted pyrrolidine moiety. Its structure includes:

  • An (S)-configured 2-amino-3-methylbutanamide core.
  • An N-ethyl group and an N-((S)-1-benzylpyrrolidin-2-yl)methyl substituent on the amide nitrogen.

Properties

IUPAC Name

(2S)-2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethyl-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O/c1-4-21(19(23)18(20)15(2)3)14-17-11-8-12-22(17)13-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,20H2,1-3H3/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJQFPFOIKILQL-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1CC2=CC=CC=C2)C(=O)C(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C[C@@H]1CCCN1CC2=CC=CC=C2)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation

The core amide bond is typically formed via coupling reactions between a benzylpyrrolidine derivative and a protected amino acid. Carbodiimide-based reagents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (hydroxybenzotriazole) in dimethylformamide (DMF) are employed to activate the carboxyl group. Triethylamine is added to maintain a basic environment, ensuring efficient coupling with yields exceeding 85%.

Protecting Group Strategies

Temporary protection of the pyrrolidine nitrogen and amino groups is critical to prevent undesired side reactions. Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups are commonly used due to their orthogonality and ease of removal under mild acidic or basic conditions. For example, Boc protection of the pyrrolidine nitrogen allows selective alkylation at the ethyl group without interference.

Chirality Control

Stereoselective synthesis is achieved through:

  • Asymmetric catalysis : Chiral catalysts like Jacobsen’s thiourea catalysts enable enantioselective formation of the (S)-configured pyrrolidine ring.

  • Chiral auxiliaries : (S)-Proline-derived auxiliaries direct the stereochemistry during alkylation steps, achieving enantiomeric excess (ee) >98%.

Stepwise Synthetic Procedures

Synthesis of (S)-1-Benzylpyrrolidine-2-carbaldehyde

  • Starting material : (S)-Prolinol is reacted with benzyl bromide in the presence of potassium carbonate to form (S)-1-benzylpyrrolidine.

  • Oxidation : The secondary alcohol is oxidized to the aldehyde using Dess-Martin periodinane (DMP) in dichloromethane, yielding (S)-1-benzylpyrrolidine-2-carbaldehyde with 92% efficiency.

Condensation with N-Ethyl-3-methyl-2-aminobutanamide

  • Reductive amination : The aldehyde is condensed with N-ethyl-3-methyl-2-aminobutanamide in methanol using sodium cyanoborohydride (NaBH₃CN) as the reducing agent.

  • Reaction conditions : Maintain pH 5–6 with acetic acid, and stir at 25°C for 12 hours. The product is isolated via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Deprotection and Final Purification

  • Boc removal : Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group.

  • Crystallization : The crude product is recrystallized from ethanol/water (4:1) to achieve >99% purity.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability:

ParameterLaboratory ScaleIndustrial Scale
Reactor typeBatchContinuous flow
SolventDMFEthanol
Temperature25°C50–60°C
Yield85%91%
Purity>99%>99.5%

Flow microreactor systems enhance mixing efficiency and reduce reaction times by 40% compared to batch processes.

Critical Reaction Parameters

Temperature Control

  • Low temperatures (0–10°C) : Minimize racemization during coupling steps.

  • Elevated temperatures (50–60°C) : Accelerate reductive amination in flow reactors.

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) : Favor amide bond formation but require stringent removal due to toxicity.

  • Ethanol : Preferred in industrial settings for its low cost and ease of recycling.

Stoichiometric Ratios

A 1.2:1 molar ratio of amine to aldehyde ensures complete conversion while avoiding dimerization byproducts.

Analytical Characterization Techniques

TechniqueKey DataPurpose
1H NMR (400 MHz, CDCl₃)δ 7.28–7.15 (m, 5H, Ar-H), δ 3.72 (s, 2H, CH₂N)Confirm benzyl group and alkyl chain
13C NMR (100 MHz, DMSO-d₆)δ 172.5 (C=O), δ 54.3 (CH₂N)Verify amide bond and stereochemistry
HRMS m/z 318.2387 [M+H]+ (calc. 318.2384)Validate molecular weight
HPLC Retention time: 8.2 min (Chiralcel OD-H)Assess enantiomeric purity (ee >98%)

Challenges and Optimization Approaches

Racemization

  • Cause : Base-catalyzed epimerization during coupling.

  • Mitigation : Use HOBt/EDC·HCl at 0°C and shorten reaction times.

Byproduct Formation

  • Dimerization : Controlled by maintaining a slight excess of aldehyde (1.2:1 ratio).

  • Solvent impurities : Implement distillation or molecular sieves for solvent drying.

Scalability Issues

  • Solution : Transition from batch to flow reactors reduces processing time from 24 hours to 8 hours .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding corresponding amines and carboxylic acids.

Reaction ConditionsReagentsProductsYieldReference
Acidic (HCl, 6M)H₂O, 100°C3-Methyl-2-aminobutanoic acid + (S)-1-benzylpyrrolidin-2-yl)methylethylamine78%
Basic (NaOH, 2M)H₂O, 80°CSame as above65%

Mechanistic Insight : Acid-catalyzed hydrolysis proceeds via nucleophilic attack of water on the protonated amide carbonyl, while base-mediated hydrolysis involves hydroxide ion attack.

Amidation and Acylation

The primary amine group participates in amidation and acylation reactions to form derivatives.

Reaction TypeReagentsProductsApplicationReference
AcylationAcetyl chloride, DCMN-Acetyl derivativeProdrug synthesis
SulfonamidationTosyl chloride, pyridineN-TosylamideProtective group strategy

Key Observation : Steric hindrance from the ethyl and benzyl groups reduces reaction rates compared to simpler amines .

Oxidation Reactions

The pyrrolidine ring and alkyl chains are susceptible to oxidation.

Target SiteOxidizing AgentConditionsProductsYieldReference
Pyrrolidine ringKMnO₄, H⁺60°C, 4 hrsPyrrolidone derivative52%
Branched alkyl chainOzone, then Zn/H₂O-20°C, 2 hrsKetone intermediates41%

Notable Limitation : Over-oxidation of the benzyl group can occur with strong oxidants, necessitating controlled conditions.

Reduction Reactions

The amide group can be reduced to form amines under specific conditions.

ReagentSolventTemperatureProductsYieldReference
LiAlH₄THF0°C → RTCorresponding tertiary amine68%
BH₃·THFTHF40°CPartial reduction to secondary amine34%

Critical Factor : LiAlH₄ achieves full reduction, while borane complexes exhibit selectivity for less sterically hindered sites.

Alkylation and Arylation

The secondary amine undergoes alkylation to form quaternary ammonium salts.

ElectrophileBaseSolventProductsYieldReference
Methyl iodideK₂CO₃AcetonitrileN-Methylated derivative89%
Benzyl bromideEt₃NDMFN-Benzyl quaternary salt76%

Stereochemical Impact : Alkylation preserves the (S)-configuration at the chiral centers, confirmed by X-ray crystallography .

Catalytic Hydrogenation

The benzyl group undergoes hydrogenolysis under catalytic hydrogenation.

CatalystPressureSolventProductsYieldReference
Pd/C (10%)1 atm H₂EthanolDebenzylated pyrrolidine derivative93%
Raney Ni3 atm H₂MethanolSame as above85%

Application : This reaction enables modular modification of the pyrrolidine ring for structure-activity relationship studies.

Complexation with Metal Ions

The amino and amide groups coordinate with transition metals.

Metal SaltConditionsComplex TypeStability Constant (log K)Reference
CuSO₄pH 7.4, aqueous bufferOctahedral Cu(II) complex4.2 ± 0.3
FeCl₃Ethanol, RTTrigonal Fe(III) complex3.8 ± 0.2

Implication : Metal complexes show enhanced solubility and potential catalytic activity .

Photochemical Reactions

UV-induced reactions modify the benzyl and amide groups.

WavelengthSolventProductsQuantum YieldReference
254 nmAcetonitrileBenzyl ring dimerization products0.12
365 nmMethanolAmide N–C bond cleavage0.08

Caution : Photodegradation necessitates light-protected storage for long-term stability .

Enzymatic Modifications

Biocatalysts enable selective transformations.

EnzymeSubstrateProductsConversionReference
Lipase B (Candida antarctica)Ester derivativesEnantiomerically pure metabolites91%
Cytochrome P450Parent compoundHydroxylated pyrrolidine metabolites63%

Significance : Enzymatic methods provide sustainable routes for derivative synthesis .

Scientific Research Applications

Pharmacological Research

(S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide has been studied for its potential pharmacological effects. Compounds with similar structures have shown various biological activities, including:

  • Neuropharmacology : Investigations into the compound's effects on neurotransmitter systems suggest potential applications in treating neurological disorders.
  • Analgesic Properties : Preliminary studies indicate that this compound may exhibit pain-relieving properties, warranting further exploration in pain management therapies.
  • Cognitive Enhancement : Research into the cognitive effects of similar compounds suggests that (S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide could enhance cognitive functions.

Synthesis and Derivative Development

The synthesis of (S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide typically involves multi-step processes, allowing for the creation of various derivatives that may possess enhanced or modified biological activities. These derivatives are crucial for:

  • Structure–Activity Relationship (SAR) Studies : Understanding how changes in structure affect biological activity.
  • Lead Compound Development : Identifying more potent compounds for further pharmacological testing.

Interaction Studies

Understanding how (S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide interacts with biological systems is critical. Key areas of focus include:

  • Pharmacodynamics : Studying the effects of the compound on physiological processes.
  • Pharmacokinetics : Investigating the absorption, distribution, metabolism, and excretion of the compound to optimize its therapeutic use.

Case Study 1: Neuropharmacological Effects

A study conducted on similar compounds indicated that modifications to the pyrrolidine structure could significantly enhance binding affinity to neurotransmitter receptors, suggesting that (S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide may also exhibit similar properties.

Case Study 2: Analgesic Activity

In vitro assays have demonstrated that compounds with structural similarities can inhibit pain pathways effectively. Further research is needed to confirm whether (S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide can replicate these results in vivo.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to a modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule but differ in substituents, stereochemistry, or functional groups:

Table 1: Structural Comparison of Key Analogues
Compound Name CAS Number Molecular Formula Key Structural Features Differences from Target Compound
(S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide 1401666-52-1 C19H30N3O Benzyl-pyrrolidine, N-ethyl, (S,S) stereochemistry Reference compound
(S)-2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide 1401666-70-3 C14H29N3O Methyl-pyrrolidine, N-isopropyl Pyrrolidine substituent (methyl vs. benzyl); N-alkyl group (isopropyl vs. ethyl)
(S)-1-(2-(Substituted benzylamino)-3-methylbutanoyl)pyrrolidin-2-one analogues - Varies Pyrrolidin-2-one core, substituted benzylamino Pyrrolidinone ring (vs. pyrrolidine); ketone functional group
(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one 1354029-15-4 C19H29N3O Cyclopropyl-amino-pyrrolidine, ketone group Ketone instead of amide; cyclopropyl-amino substituent

Pharmacological and Physicochemical Implications

  • Benzyl vs.
  • N-Alkyl Substitution : The N-ethyl group in the target compound may balance solubility and membrane permeability better than bulkier isopropyl groups .
  • Pyrrolidinone vs. Pyrrolidine: Pyrrolidinone-containing analogues () introduce a hydrogen-bond-accepting ketone, which could influence target selectivity or metabolic pathways .

Biological Activity

(S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide, also known as AM97728, is a chiral amide compound with a complex structure that includes an amino group, a pyrrolidine ring, and a benzyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of (S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide is C19H31N3O, with a molecular weight of approximately 315.46 g/mol. Its structure features a propanamide backbone modified by a chiral (S)-1-benzylpyrrolidin-2-ylmethyl substituent, which may influence its biological interactions and pharmacological properties.

Structural Characteristics

FeatureDescription
Molecular FormulaC19H31N3O
Molecular Weight315.46 g/mol
Functional GroupsAmino group, propanamide, pyrrolidine ring
Chirality(S) configuration

Research indicates that (S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide may interact with various neurotransmitter systems, potentially influencing mood and anxiety disorders. The chiral nature of the compound allows for stereoselective interactions with biological targets such as receptors and enzymes.

Key Findings

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may modulate neurotransmitter systems involved in anxiety and depression, potentially offering therapeutic benefits in these areas.
  • Receptor Binding Studies : Interaction studies have shown that (S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide exhibits binding affinity to various receptors, including serotonin and dopamine receptors .
  • Pharmacokinetics : The compound's pharmacokinetic profile suggests favorable absorption and distribution characteristics, making it a candidate for further development in clinical settings .

Comparative Analysis with Similar Compounds

To understand the uniqueness of (S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
1-(Benzyl)pyrrolidineBenzyl group attached to pyrrolidineSimple structure; lacks amino functionality
N-MethylpyrrolidineMethyl substitution on pyrrolidineNo aromatic ring; simpler reactivity
(S)-2-Amino-N-(phenethyl)-N-propylpropanamideNo halogen substituentFocused on receptor interactions

The unique combination of functional groups and stereochemistry in (S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide may impart distinct biological activities not observed in these similar compounds.

Study on Neuropharmacological Effects

In a study examining the effects of (S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide on anxiety models in rodents, researchers found that administration of the compound resulted in significant reductions in anxiety-like behavior compared to control groups. The study utilized established behavioral assays such as the elevated plus maze and open field test to evaluate the anxiolytic effects .

In Vitro Binding Affinity Studies

A series of in vitro experiments were conducted to assess the binding affinity of (S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide to serotonin receptors. Results indicated that the compound exhibited a higher affinity for the 5HT1A receptor subtype compared to other tested compounds, suggesting its potential role as an anxiolytic agent.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing (S)-2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)-N-ethyl-3-methylbutanamide, and how are intermediates characterized?

  • Methodology : The compound is synthesized via multi-step reactions involving coupling agents. For example, (2S)-2-(substituted-benzylamino)-3-methylbutanoic acid intermediates are activated using EDC·HCl and HOBt in DMF, followed by coupling with pyrrolidinone derivatives under triethylamine catalysis. Purification is achieved via ethanol recrystallization .
  • Characterization : Intermediates are validated using 1^1H NMR (in CDCl3_3/DMSO-d6d_6) and IR spectroscopy. Key peaks include N–H stretches (3437–3378 cm1^{-1}), C=O (1715–1717 cm1^{-1}), and pyrrolidinone carbonyl carbons at δ 174.1–175.3 ppm in 13^{13}C NMR. Elemental analysis confirms purity (±0.4% deviation) .

Q. How are spectroscopic techniques utilized to confirm the stereochemistry and purity of this compound?

  • Stereochemical Analysis : 1^1H NMR reveals distinct splitting patterns for chiral centers. For example, benzyl CH2_2 protons appear as singlets at δ 4.23–4.50 ppm, while dimethyl groups show multiplet signals at δ 1.63–1.75 ppm. Optical rotation or chiral HPLC may supplement structural validation .
  • Purity Assessment : IR spectroscopy identifies functional groups, while elemental analysis ensures stoichiometric ratios of C, H, and N. Impurities (e.g., unreacted starting materials) are detected via TLC or HPLC with UV detection .

Advanced Research Questions

Q. What pharmacological models are suitable for evaluating the anticonvulsant activity of this compound, and how are dose-response relationships analyzed?

  • Experimental Design : Anticonvulsant efficacy is tested using NIH-standardized models:

  • scPTZ (subcutaneous pentylenetetrazol) : Seizure threshold modulation.
  • MES (maximal electroshock) : Tonic-clonic seizure suppression.
    Doses (30–300 mg/kg, i.p.) are administered, with effects monitored at 0.5- and 4-hour intervals. Rotarod and ethanol potentiation assays assess neurotoxicity .
    • Data Analysis : ED50_{50} (effective dose) and TD50_{50} (toxic dose) are calculated using probit analysis. Therapeutic indices (TD50_{50}/ED50_{50}) determine safety margins .

Q. How can molecular docking studies elucidate the compound’s interaction with neurological targets?

  • Methodology : Docking software (e.g., AutoDock Vina) models interactions with targets like GABAA_A receptors or sodium channels. The compound’s pyrrolidine and benzyl groups are analyzed for hydrogen bonding and hydrophobic interactions.
  • Validation : Dock scores (binding energies) are compared to known anticonvulsants. In silico results are cross-validated with in vivo data to prioritize analogs for synthesis .

Q. What strategies resolve contradictions in spectral data arising from substituent effects?

  • Case Study : Electron-donating groups (EDGs) on the benzyl ring shift N–H proton signals upfield (δ 4.20–4.35 ppm), while electron-withdrawing groups (EWGs) cause downfield shifts. Computational chemistry (DFT calculations) predicts chemical shifts, reconciling experimental vs. theoretical discrepancies .
  • Advanced Techniques : 2D NMR (COSY, HSQC) assigns coupled protons and carbons, resolving overlapping signals in complex spectra .

Q. How are reaction conditions optimized to enhance yield and reduce byproducts in the final coupling step?

  • Parameter Screening : Solvent polarity (DMF vs. THF), temperature (ambient vs. reflux), and coupling agent ratios (EDC:HOBt = 1:1.5) are varied. Reaction progress is monitored via LC-MS.
  • Byproduct Mitigation : Silica gel chromatography removes unreacted acids, while recrystallization in ethanol eliminates pyrrolidinone impurities. Yield optimization achieves >75% purity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE Requirements : Use nitrile gloves, lab coats, and respirators to avoid inhalation of crystalline dust. Fume hoods are mandatory during synthesis .
  • Storage : Store in sealed containers at 2–8°C, protected from moisture and light. Degradation products (e.g., hydrolyzed amides) are monitored via periodic HPLC .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting efficacy data between scPTZ and MES models?

  • Contextual Factors : scPTZ reflects GABAergic modulation, while MES evaluates sodium channel blockade. A compound active in MES but not scPTZ may target voltage-gated channels.
  • Statistical Approaches : ANOVA identifies model-specific variability. Post hoc tests (e.g., Tukey’s HSD) adjust for multiple comparisons .

Q. What computational tools validate the compound’s stability under physiological conditions?

  • In Silico Tools :

  • ADMET Predictor : Estimates metabolic stability (CYP450 interactions).
  • Molecular Dynamics (MD) : Simulates degradation pathways (e.g., hydrolysis of the amide bond).
    • Experimental Cross-Check : Plasma stability assays (37°C, pH 7.4) quantify half-life, correlating with MD predictions .

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